The compound 3,5-Dibenzyloxy terbutalline is a derivative of the parent molecule terbutaline, which is known for its bronchodilator properties. The modifications on the terbutaline structure aim to enhance its pharmacological profile or to endow it with new therapeutic properties. In the context of academic research, derivatives such as 3,5-dibenzyloxy terbutalline are of interest due to their potential applications in various fields, including their antioxidant properties and anti-inflammatory activities.
In the field of anti-inflammatory drugs, derivatives of 3,5-Dibenzyloxy terbutalline have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have also been investigated for their ability to inhibit both prostaglandin and leukotriene synthesis, which are key mediators in the inflammatory process. Some of these derivatives have shown dual inhibitory activity and possess anti-inflammatory effects comparable to established drugs like indomethacin, but with reduced ulcerogenic side effects. One particular compound, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, demonstrated a wider safety margin than traditional anti-inflammatory drugs, making it a promising candidate for clinical application2.
While the provided data does not include specific case studies, the information suggests that the compounds related to 3,5-Dibenzyloxy terbutalline have undergone preclinical evaluation. The compound with a wider safety margin than indomethacin or piroxicam could be the subject of future case studies to assess its efficacy and safety in a clinical setting. These studies would provide valuable insights into the therapeutic potential of 3,5-Dibenzyloxy terbutalline derivatives in treating inflammatory conditions with fewer gastrointestinal side effects2.
Terbutaline 3,5-Dibenzyl Ether is classified as an organic compound with the CAS number 28924-25-6. It falls under the category of pharmaceutical intermediates and is primarily used in the quality control and assurance processes during the production of terbutaline and its formulations . The compound is recognized for its role in the development of bronchodilator medications used to treat respiratory conditions like asthma.
The synthesis of Terbutaline 3,5-Dibenzyl Ether involves several key steps:
The entire process aims to enhance yield and purity while minimizing environmental impact through improved operational efficiency.
The molecular formula of Terbutaline 3,5-Dibenzyl Ether is , with a molecular weight of approximately 405.5 g/mol .
Terbutaline 3,5-Dibenzyl Ether participates in several chemical reactions:
These reactions are crucial for modifying the compound's properties for specific pharmaceutical applications.
The mechanism of action for Terbutaline 3,5-Dibenzyl Ether primarily relates to its role as an intermediate in synthesizing terbutaline. Terbutaline acts as a selective beta-2 adrenergic agonist:
This mechanism underpins its therapeutic efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease.
Terbutaline 3,5-Dibenzyl Ether has several notable applications:
The chemical is systematically named 1-(3,5-bis(benzyloxy)phenyl)-2-(tert-butylamino)ethanol according to IUPAC conventions [4]. This nomenclature precisely defines its molecular architecture:
Its molecular formula is C₂₆H₃₁NO₃ [1] [2] [5], with a calculated molecular mass of 405.53 g/mol [2] [4]. This formula reflects the incorporation of two benzyl protecting groups compared to the parent drug terbutaline (C₁₂H₁₉NO₃). The carbon distribution includes 26 atoms: 19 from aromatic systems (two benzyl groups + benzene ring), 5 from aliphatic chains, and 2 from the ethanolamine moiety.
Table 1: Atomic Composition Analysis
Element | Count | Molecular Environment |
---|---|---|
Carbon | 26 | Aromatic rings (19), aliphatic chains (7) |
Hydrogen | 31 | Methyl/benzyl (22), amine/ethanol (9) |
Nitrogen | 1 | Secondary amine group |
Oxygen | 3 | Two ethers, one alcohol |
The benzyl ether groups significantly alter the compound’s physicochemical properties, increasing hydrophobicity (logP) compared to terbutaline, which enhances organic solvent solubility during synthesis [2] [7].
Terbutaline 3,5-dibenzyl ether retains the single chiral center of its parent compound, located at the C1 position of the ethanol side chain (the carbon bearing the hydroxyl group) [2] [5]. This asymmetry arises from the tetrahedral bonding of four distinct substituents:
Available data indicates this intermediate is typically synthesized and utilized as a racemic mixture [6] [10]. No stereospecific synthesis or resolution methods are documented in the examined sources. The chiral center’s configuration (R or S) is preserved during benzylation but remains unmodified in this intermediate.
Table 2: Stereochemical Features
Feature | Description |
---|---|
Chiral centers | 1 (at C1 of ethanol chain) |
Typical stereoisomerism | Racemic (1:1 mixture of enantiomers) |
Impact on synthesis | Chirality mirrored in final terbutaline product |
The deuterated analog (terbutaline-d9 3,5-dibenzyl ether) confirms stereochemical significance: Its synthesis (C₂₆H₂₂D₉NO₃, MW 414.58 g/mol) [6] [10] requires enantiomeric control, implying that the chiral center remains synthetically relevant despite the racemic nature of the non-deuterated compound.
Structurally, terbutaline 3,5-dibenzyl ether serves as a protected synthetic intermediate for terbutaline (1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol) [2] [5] [7]. Key modifications include:
Table 3: Structural Comparison with Terbutaline
Property | Terbutaline | Terbutaline 3,5-Dibenzyl Ether | Change |
---|---|---|---|
Molecular formula | C₁₂H₁₉NO₃ | C₂₆H₃₁NO₃ | +2C₁₄H₁₂ (benzyl groups) |
Molecular weight | 225.29 g/mol | 405.53 g/mol | +180.24 g/mol |
Phenolic groups | Two free –OH | Two benzyl-protected ethers | Increased stability |
LogP (estimated) | ~0.5 | ~5.2 | Enhanced lipophilicity |
Unlike flavor/industrial benzyl ethers (e.g., dibenzyl ether, C₁₄H₁₄O) [9], this compound integrates ether-protected pharmacophores with an active aminopropanol moiety. The free hydroxyl on the ethanol chain remains unmodified, permitting further derivatization if required [2] [7]. The benzyl groups exhibit characteristic NMR shifts: benzylic methylenes (~δ 5.0 ppm) and aromatic protons (δ 7.2–7.4 ppm), distinguishable from terbutaline’s aromatic protons (δ 6.2–6.4 ppm) [4].
In deuterated analogs (e.g., terbutaline-d9 3,5-dibenzyl ether), nine hydrogens are replaced by deuterium – primarily on the tert-butyl group – confirming that the ethanolamine side chain remains structurally intact in the protected intermediate [6] [10]. This highlights the compound’s role in synthesizing isotopically labeled active pharmaceutical ingredients.
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8